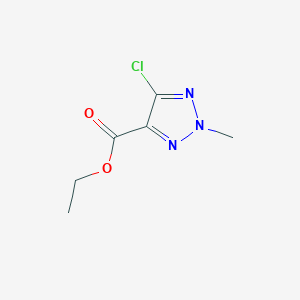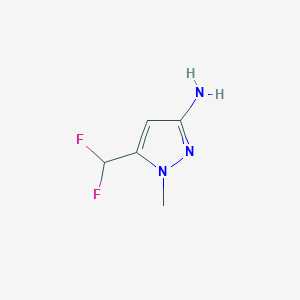
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The presence of the difluoromethyl group in its structure imparts distinct chemical and physical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach uses trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the design of pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: Its unique properties make it a valuable building block for advanced materials.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share a similar difluoromethyl group and exhibit comparable biological activities.
Difluoromethylphenylsulfone: Another compound with a difluoromethyl group, used in various chemical reactions.
Uniqueness
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to enhance lipophilicity and metabolic stability makes it particularly valuable in medicinal chemistry and agrochemicals .
Eigenschaften
Molekularformel |
C5H7F2N3 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
5-(difluoromethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3/c1-10-3(5(6)7)2-4(8)9-10/h2,5H,1H3,(H2,8,9) |
InChI-Schlüssel |
BBZOBRKRSYLFLK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)

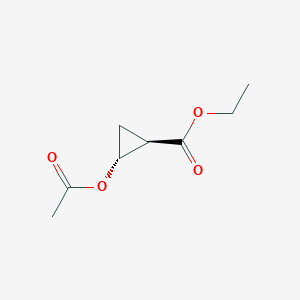
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
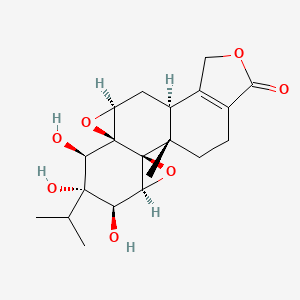
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
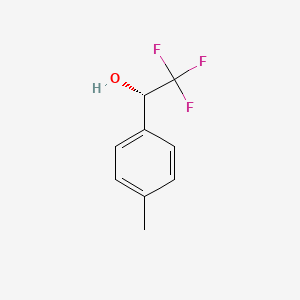

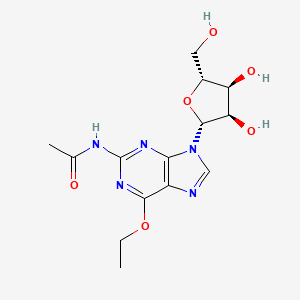
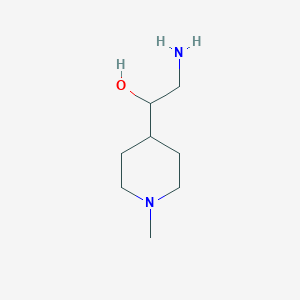
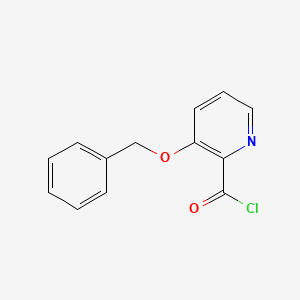
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
